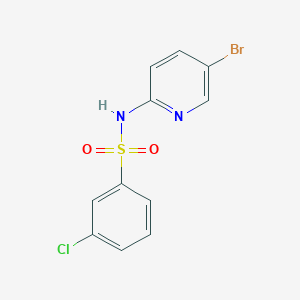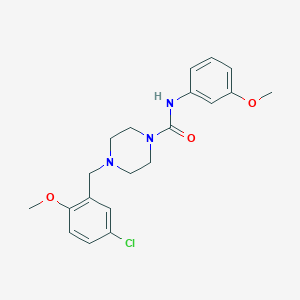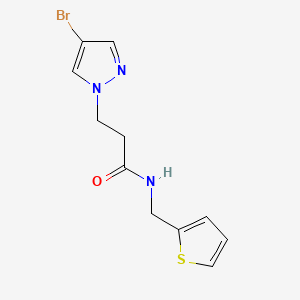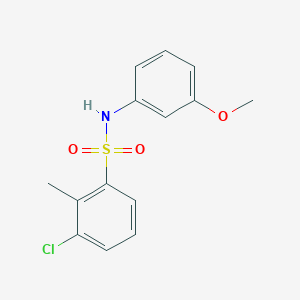
N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide is a chemical compound that features a brominated pyridine ring and a chlorinated benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide typically involves the following steps:
Bromination of Pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Sulfonation of Chlorobenzene: 3-chlorobenzene is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
Coupling Reaction: The brominated pyridine and sulfonated chlorobenzene are then coupled using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
Chemistry
N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s structural features make it a potential lead compound in medicinal chemistry. Researchers explore its activity against various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged in the development of polymers and coatings.
Mechanism of Action
The mechanism by which N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)-3-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of chlorine.
N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide: Fluorine substitution instead of chlorine.
N-(5-bromopyridin-2-yl)-3-nitrobenzene-1-sulfonamide: Nitro group substitution.
Uniqueness
N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. The combination of these substituents provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H8BrClN2O2S |
|---|---|
Molecular Weight |
347.62 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-8-4-5-11(14-7-8)15-18(16,17)10-3-1-2-9(13)6-10/h1-7H,(H,14,15) |
InChI Key |
OIWXQQOWBMRHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea](/img/structure/B10967916.png)
![2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B10967924.png)
![Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10967927.png)
![N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B10967930.png)

![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10967943.png)

![Methyl 3-[({4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B10967956.png)

![2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10967966.png)
![N-[4-(propan-2-yl)phenyl]-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B10967971.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B10967978.png)
